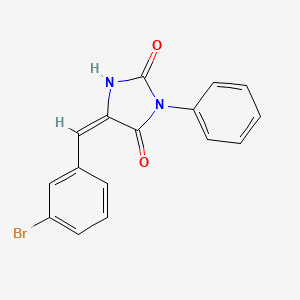
5-(3-bromobenzylidene)-3-phenyl-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-bromobenzylidene)-3-phenyl-2,4-imidazolidinedione, also known as BBPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the imidazolidinedione family and has a molecular weight of 383.28 g/mol. In
Mécanisme D'action
5-(3-bromobenzylidene)-3-phenyl-2,4-imidazolidinedione exerts its effects through various mechanisms. It has been found to inhibit the activity of enzymes such as topoisomerase II and DNA polymerase, which are essential for the growth and proliferation of cancer cells. This compound has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately apoptosis. In addition, this compound has been found to inhibit the production of nitric oxide and prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been found to decrease the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase. In addition, this compound has been shown to reduce the levels of glucose and cholesterol in diabetic rats.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-bromobenzylidene)-3-phenyl-2,4-imidazolidinedione has several advantages for lab experiments. It is relatively easy to synthesize, and its yield is high. This compound has also been found to be stable under various conditions, making it a suitable candidate for long-term studies. However, this compound has some limitations for lab experiments. Its solubility in water is relatively low, making it difficult to administer in aqueous solutions. In addition, this compound has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
5-(3-bromobenzylidene)-3-phenyl-2,4-imidazolidinedione has several potential future directions for research. One possible direction is the development of new antimicrobial agents based on this compound. Another direction is the exploration of this compound's potential as a cancer treatment. This compound's anti-inflammatory effects also make it a promising candidate for the treatment of various inflammatory diseases. In addition, further research is needed to explore the potential side effects of this compound and its optimal dosage for various applications.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential applications in various fields of research. Its synthesis method is relatively simple, and it exhibits antimicrobial, anticancer, and anti-inflammatory properties. This compound exerts its effects through various mechanisms, and it has several advantages and limitations for lab experiments. Further research is needed to explore this compound's potential as a new drug candidate for various diseases.
Méthodes De Synthèse
5-(3-bromobenzylidene)-3-phenyl-2,4-imidazolidinedione can be synthesized through a simple reaction between 3-bromo-benzaldehyde and phenylhydrazine followed by cyclization with phthalic anhydride. The reaction can be carried out in the presence of a catalyst such as p-toluenesulfonic acid. The yield of the reaction is relatively high, making it a cost-effective method for the synthesis of this compound.
Applications De Recherche Scientifique
5-(3-bromobenzylidene)-3-phenyl-2,4-imidazolidinedione has been extensively studied for its potential applications in various fields of research. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties. This compound has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents. In addition, this compound has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment. This compound has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
(5E)-5-[(3-bromophenyl)methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2/c17-12-6-4-5-11(9-12)10-14-15(20)19(16(21)18-14)13-7-2-1-3-8-13/h1-10H,(H,18,21)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBPQYBXANVINJ-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)Br)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)Br)/NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(4-{2-hydroxy-3-[(3,3,5-trimethylcyclohexyl)oxy]propyl}-1-piperazinyl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4933425.png)
![N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4933429.png)
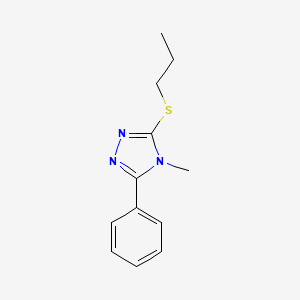
![4-[6-(2-bromophenoxy)hexyl]morpholine](/img/structure/B4933432.png)
![2-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-1-methyl-1H-indole](/img/structure/B4933434.png)
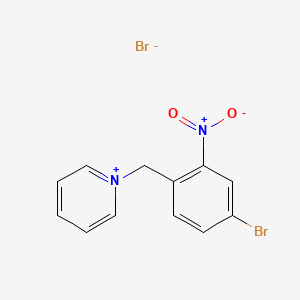
![N-(3-chlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B4933467.png)
![butyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4933480.png)
![(3R*,4R*)-1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4933482.png)
![N-[3-(benzyloxy)benzyl]-5-indanamine](/img/structure/B4933483.png)
![4-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-chlorophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4933485.png)
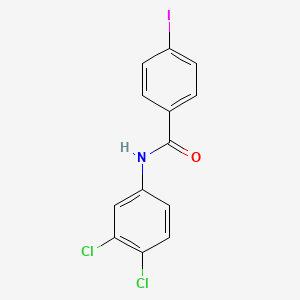
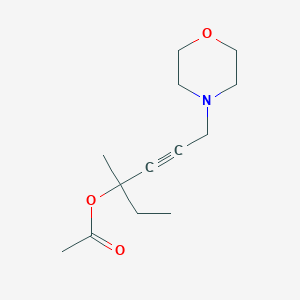
![methyl 6-methyl-2-[(2-phenoxybutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4933512.png)
